molecular formula C12H18O2 B1673233 Hexylresorcinol CAS No. 136-77-6

Hexylresorcinol

Cat. No. B1673233
CAS RN: 136-77-6
M. Wt: 194.27 g/mol
InChI Key: WFJIVOKAWHGMBH-UHFFFAOYSA-N
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Description

Hexylresorcinol is a medication used for temporary relief of minor irritation, pain, or soreness in the mouth and throat . It is available over-the-counter (OTC) as oral solutions or as lozenges that dissolve slowly in the mouth . Hexylresorcinol is often a component of topical antiseptic applications used for minor skin infections . In addition, hexylresorcinol is commonly found in anti-aging creams and is being studied for use in anti-cancer therapy .


Synthesis Analysis

The synthesis of Hexylresorcinol involves the reaction of resorcinol with a (C2-C16)alkyloic acid for about 3 to 10 hours .


Molecular Structure Analysis

The molecular formula of Hexylresorcinol is C12H18O2 . The structure of Hexylresorcinol can be viewed using Java or Javascript .


Chemical Reactions Analysis

Hexylresorcinol exhibits antiseptic, anthelmintic, and local anesthetic properties . It can be found in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief and first aid antiseptic .


Physical And Chemical Properties Analysis

Hexylresorcinol appears as a pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach-colored powder . It has a pungent faintly fatty odor .

Scientific Research Applications

  • Tissue Engineering

    • Hexylresorcinol (4-HR) has beneficial biological and pharmacological properties when used with a biomaterial. It has antimicrobial and antiseptic activity, preventing contamination and infection of biomaterials .
    • 4-HR suppresses the nuclear factor kappa B (NF-κB) signaling pathway related to osteoclast differentiation, which contributes to new bone formation .
  • Wound Healing

    • 4-HR changes protein folding, inhibits NF-κB signal pathway and TNF-α production, and increases VEGF, TGF-β1, and calcification associated proteins .
    • As a result, 4-HR administration increases angiogenesis and bone formation in the wounded area .
  • Bone Grafting and Regeneration

    • Hexylresorcinol has shown promising applications in bone grafting and regeneration .
  • Cancer Treatment

    • Research has shown that Hexylresorcinol may have anti-tumor properties and could be effective in inhibiting the growth of cancer cells .
  • Food Additive

    • Hexylresorcinol is used as a food additive to prevent discoloration and spoilage .
  • Cosmetics

    • Hexylresorcinol is used as an ingredient in anti-aging creams and other cosmetics for its antioxidant property .
  • Oral Health

    • Hexylresorcinol is used in throat lozenges and mouthwashes due to its ability to kill bacteria that cause infections .
    • It provides temporary relief of minor irritation, pain, or soreness in the mouth and throat .
  • Skin Lightening

    • Hexylresorcinol is used in the cosmetic industry as an ingredient in skin lightening products, as it can inhibit the production of melanin in the skin .
  • Anti-Inflammatory Agent

    • Hexylresorcinol has been studied for its potential use as an anti-inflammatory agent .
  • Antioxidant

    • Hexylresorcinol may inhibit oxidative DNA damage by enhancing the activity of natural antioxidant enzymes in the body .
  • Antiseptic

    • Hexylresorcinol is predominantly employed as the active ingredient in lotions, sprays, or lozenges indicated as a topical antiseptic to help prevent skin infection in minor cuts, scrapes, or burns .
  • Pharmacologic Chaperone

    • Hexylresorcinol (4HR) is an amphiphilic organic chemical and auto-regulator for micro-organisms .
    • As 4HR administration induces stress on the endoplasmic reticulum, 4HR changes protein folding .
    • The application of 4HR inhibits NF-κB signal pathway and TNF-α production .
    • In addition, 4HR administration increases VEGF, TGF-β1, and calcification associated proteins .
    • As a consequence, 4HR administration increases angiogenesis and bone formation in the wounded area .
    • Strong anti-inflammatory reaction and capillary regeneration in diabetic model demonstrate that 4HR can be applied on many types of surgical wounds .
  • Antiseptic

    • Hexylresorcinol is predominantly employed as the active ingredient in lotions, sprays, or lozenges indicated as a topical antiseptic to help prevent skin infection in minor cuts, scrapes, or burns .
  • Local Anesthetic

    • Hexylresorcinol is used as an antiseptic and local anesthetic for the relief of a sore throat and its associated pain .
  • Anti-Aging Creams

    • Hexylresorcinol is used as an active ingredient in various commercial cosmetic skincare products as an anti-aging cream .

Safety And Hazards

Hexylresorcinol should not be used if you have hypersensitivity to it or any of its components . Avoid use in children younger than 6 years of age, as lozenges can be a choking hazard . Stop self-medication with OTC hexylresorcinol and seek medical help if mouth or throat pain lasts longer than 7 days .

properties

IUPAC Name

4-hexylbenzene-1,3-diol
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InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3
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InChI Key

WFJIVOKAWHGMBH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC1=C(C=C(C=C1)O)O
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Molecular Formula

C12H18O2
Record name P-HEXYLRESORCINOL
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DSSTOX Substance ID

DTXSID1020699
Record name 4-Hexylresorcinol
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Molecular Weight

194.27 g/mol
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Physical Description

P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992), White powder, Pale yellow liquid (solidifies on standing at room temperature) or solid; mp = 67.5-69 deg C; [Merck Index] Pale yellow liquid or peach colored solid; Pungent faintly fatty odor; [CAMEO] Light orange, off-white, or white powder; [Alfa Aesar MSDS], Solid
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Boiling Point

631 °F at 760 mmHg (NTP, 1992), 178-180 °C at 6.7 mm Hg; 198-100 °C at 13-14 mm HG; 333-335 °C at 760 mm Hg, 334.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Freely soluble in ether and acetone; very slightly soluble in water, Sol in ether, chloroform, acetone, alcohol; slightly sol in petroleum ether; sol in about 2000 parts water; sol in vegetable oils, Freely soluble in glycerol, Soluble in benzene., In water, 500 mg/L at 18 °C, 0.5 mg/mL at 18 °C
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Vapor Pressure

0.00000845 [mmHg]
Record name 4-Hexylresorcinol
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Mechanism of Action

When acting as an oral anesthetic for relieving sore throats, it is generally believed that hexylresorcinol is possibly capable of blocking voltage-gated neuronal sodium channels, which in turn would inhibit the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which the hexylresorcinol is applied. As an antiseptic agent, studies have demonstrated that hexylresorcinol is capable of eliciting actions like reducing or inhibiting the generation of bacterial biofilm, interfering with bacterial cell chain formation, reducing bacterial adherence of the pharynx, inhibition of glycolytic enzyme and pH drops, and alteration of cell surface hydrophobicity. Unfortunately, there are either antibiotics that function even more effectively at formally treating bacterial growth or there are also other plant-derived phenolic compounds similar to hexylresorcinol that elicit stronger such mechanisms of action. Nevertheless, it is useful for hexylresorcinol to have both anesthetic and certain antiseptic actions for its use in treating various relatively self-limiting scrapes and sore throats that are treated by the over-the-counter products that feature the compound. Early studies in the 1930s and 1940s suggested that there were more effective medicines over hexylresorcinol that could be employed for their anthelmintic effects. As an anti-inflammatory and anti-aging agent, some studies have shown that it may be possible for hexylresorcinol to inhibit the phosphorylation of the immune response mediator NF-kappaB and also elicit a significant skin lightening effect owing to a strong inhibitory effect on tyrosinase and peroxidase and a stimulatory effect on glutathione and E-cadherin syntheses. It is proposed that hexylresorcinol can bind to tyrosinase directly and inhibits its enzyme activity. Literature data suggests that low glutathione levels relates to the deposition of melanin in the skin of humans and other animals, while high glutathione levels inhibit melanogenesis. And ultimately, it is also reported that glutathione depletion increases tyrosinase activity in human melanoma cells, which makes hexylresorcinol's effects on tyrosinase desirable. Finally, there are ongoing studies that have reported hexylresorcinol's abilities to induce the differentiation of SCC-9 squamous cell cell-line by way of the modulation of the E2F-mediated signaling pathway and suppress the growth of squamous cell carcinoma SCC-9 cells in a dose-dependent manner. Moreover, such studies have also shown that hexylresorcinol is seemingly capable of dose-dependent induction of SCC-9 cell apoptosis as well as the inhibition of transglutaminase-2 enzyme activity which can facilitate chemotherapy resistance.
Record name Hexylresorcinol
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Product Name

Hexylresorcinol

Color/Form

Pale yellow, heavy liq becoming solid on standing at room temp; needles from benzene or petroleum ether, WHITE, OR YELLOWISH WHITE, NEEDLE-SHAPED CRYSTALS; ACQUIRES BROWNISH PINK TINT ON EXPOSURE TO LIGHT & AIR

CAS RN

136-77-6
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Melting Point

154 to 156 °F (NTP, 1992), 62 to 67 °C, 67.5-69 °C, 68 - 70 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,680
Citations
RK Chaudhuri - Cosmeceuticals and active cosmetics, 2015 - books.google.com
Background Hexylresorcinol (HR) is an alkylresorcinol (AR), a type of phenolic lipid, having an n-hexyl chain attached to the 4 position of the 1, 3-dihydroxybenzene ring (Figure 7.1). It …
Number of citations: 13 books.google.com
QX Chen, LN Ke, KK Song, H Huang, XD Liu - The Protein Journal, 2004 - Springer
… The IC50 values of hexylresorcinol and dodecylresorcinol were … hexylresorcinol and dodecylresorcinol are competitive inhibitors. The apparent inhibition constant for hexylresorcinol …
Number of citations: 80 link.springer.com
I Mackay - Epidemiology & Infection, 1952 - cambridge.org
… When a heat-generated vapour of hexylresorcinol was … sprayed into the chamber with hexylresorcinol vapour present, the … Hexylresorcinol is also effective when the bacterial aerosol is …
Number of citations: 24 www.cambridge.org
JA Guerrero-Beltran, BG Swanson… - LWT-Food Science and …, 2005 - Elsevier
… Puree (50 g) was weighed and mixed with 4-hexylresorcinol (Sigma-Aldrich, St. Louis, MO), L-ascorbic acid (Sigma-Aldrich, St. Louis, MO), or L-cysteine hydrochloride hydrate (Sigma-…
Number of citations: 141 www.sciencedirect.com
J Ahn, SG Kim, MK Kim, DW Kim, JH Lee, H Seok… - Burns, 2016 - Elsevier
Objective The objective of this study was to evaluate (1) the effect of 4-hexylresorcinol (4HR) application on TNF-α expression in RAW264.7 cells and (2) the effect of 4HR ointment on …
Number of citations: 32 www.sciencedirect.com
H Wu, TA Gabriel, WA Burney, CJ Chambers… - Archives of …, 2023 - Springer
… In light of these findings, the aim of this study is to assess how topical hexylresorcinol may … A secondary objective of this study was to assess the impact of topical hexylresorcinol on …
Number of citations: 2 link.springer.com
JY Kim, HY Kweon, DW Kim, JY Choi, SG Kim - Applied Sciences, 2021 - mdpi.com
Featured Application Histone deacetylase inhibitor has broad spectrum therapeutic merits. This study demonstrated that 4-hexylresorcinol was a novel histone deacetylase inhibitor. …
Number of citations: 11 www.mdpi.com
NF İyidoǧan, A Bayındırlı - Journal of Food Engineering, 2004 - Elsevier
In this study, the effect of different anti-browning agents on the enzymatic browning in the cloudy apple juice from Amasya cultivar was compared by considering colour changes. For this …
Number of citations: 155 www.sciencedirect.com
SG Kim, SW Lee, YW Park, JH Jeong… - Oncology …, 2011 - spandidos-publications.com
Cisplatin is a representative anti-cancer drug and 4-hexylresorcinol (4-HR) is known as an antiparasitic and antiseptic agent. The aims of this study were to evaluate the effect of 4-HR …
Number of citations: 44 www.spandidos-publications.com
GC Yen, PD Duh, CW Lin - Free radical research, 2003 - Taylor & Francis
… and 4-hexylresorcinol against oxidative DNA damage in human lymphocytes induced by hydrogen peroxide were investigated. Resveratrol and 4-hexylresorcinol … and 4-hexylresorcinol. …
Number of citations: 173 www.tandfonline.com

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